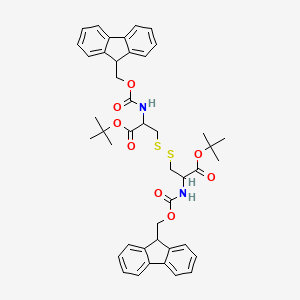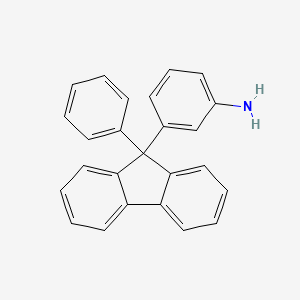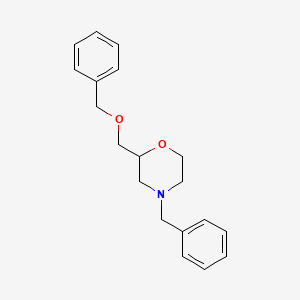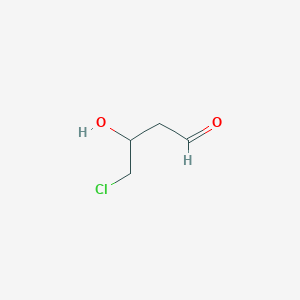
(Fmoc-Cys-OtBu)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Fmoc-Cys-OtBu): Nα-Fmoc-S-tert-butyl-L-cysteine , is a derivative of the amino acid cysteine. It is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions. The compound features a fluorenylmethyloxycarbonyl (Fmoc) group protecting the amino group and a tert-butyl (tBu) group protecting the thiol group of cysteine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Fmoc-Cys-OtBu) typically involves the protection of the amino and thiol groups of cysteine. The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The tert-butyl group is introduced using tert-butyl bromide in the presence of a base like potassium carbonate .
Industrial Production Methods: In industrial settings, the synthesis of (Fmoc-Cys-OtBu) is carried out using automated peptide synthesizers. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The Fmoc group is removed using piperidine, and the tert-butyl group is removed using trifluoroacetic acid (TFA) .
Análisis De Reacciones Químicas
Types of Reactions: (Fmoc-Cys-OtBu) undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine and the tert-butyl group using TFA.
Substitution Reactions: The thiol group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal and TFA for tert-butyl removal.
Oxidation: Hydrogen peroxide or iodine for disulfide formation.
Major Products:
Deprotected Cysteine Derivatives: Resulting from the removal of protecting groups.
Disulfides: Formed from the oxidation of the thiol group.
Aplicaciones Científicas De Investigación
Chemistry: (Fmoc-Cys-OtBu) is extensively used in SPPS for the synthesis of peptides and proteins. It allows for the incorporation of cysteine residues in peptides, which are crucial for forming disulfide bonds and maintaining protein structure .
Biology and Medicine: In biological research, (Fmoc-Cys-OtBu) is used to synthesize peptides that mimic natural proteins. These peptides are used in studies of protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding .
Industry: In the pharmaceutical industry, (Fmoc-Cys-OtBu) is used in the synthesis of peptide-based drugs. It is also used in the development of diagnostic tools and therapeutic agents .
Mecanismo De Acción
The primary function of (Fmoc-Cys-OtBu) in SPPS is to protect the amino and thiol groups of cysteine during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino group, while the tert-butyl group protects the thiol group. These protecting groups are removed at specific stages of the synthesis to allow for the formation of peptide bonds and disulfide bridges .
Comparación Con Compuestos Similares
Nα-Fmoc-S-trityl-L-cysteine (Fmoc-Cys(Trt)-OH): Similar to (Fmoc-Cys-OtBu) but with a trityl group protecting the thiol group.
Nα-Fmoc-S-acetamidomethyl-L-cysteine (Fmoc-Cys(Acm)-OH): Uses an acetamidomethyl group for thiol protection.
Nα-Fmoc-S-triphenylmethyl-L-cysteine (Fmoc-Cys(Trt)-OH): Another variant with a triphenylmethyl group.
Uniqueness: (Fmoc-Cys-OtBu) is unique due to its use of the tert-butyl group for thiol protection, which provides stability under acidic conditions and is easily removed using TFA. This makes it particularly useful in SPPS where mild deprotection conditions are required .
Propiedades
Fórmula molecular |
C44H48N2O8S2 |
|---|---|
Peso molecular |
797.0 g/mol |
Nombre IUPAC |
tert-butyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]propanoate |
InChI |
InChI=1S/C44H48N2O8S2/c1-43(2,3)53-39(47)37(45-41(49)51-23-35-31-19-11-7-15-27(31)28-16-8-12-20-32(28)35)25-55-56-26-38(40(48)54-44(4,5)6)46-42(50)52-24-36-33-21-13-9-17-29(33)30-18-10-14-22-34(30)36/h7-22,35-38H,23-26H2,1-6H3,(H,45,49)(H,46,50) |
Clave InChI |
IQCNHOFZFYLKLF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(CSSCC(C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3R,5R)-1,3,5-tris[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B13388087.png)



![5-(5-Methyl-isoxazol-3-yl)-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole](/img/structure/B13388118.png)
![[3-[2-[7a-methyl-1-[6-methyl-6-(oxan-2-yloxy)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13388125.png)
![(2S,5S)-5-(Fmoc-amino)-4-oxo-1,2,4,5,6,7-hexahydroazepino[3,2,1-hi]indole-2-carboxylic Acid](/img/structure/B13388130.png)
![N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine;dihydrochloride](/img/structure/B13388138.png)

![1R,2R-N-[3,5-bis(trifluoromethyl)]benzene sulfonamide-1,2-diphenyl ethylenediamine](/img/structure/B13388149.png)
![Methyl 7-[5-[3-[4-bromo-5-(2-methylpropyl)thiophen-2-yl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(4-ethoxyphenyl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(5-ethoxythiophen-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(6-ethyl-1-benzofuran-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-[6-(3-methylbutyl)-1-benzofuran-2-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-[5-(4-methylphenoxy)thiophen-2-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(6-propyl-1-benzofuran-2-yl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(6-propyl-1-benzothiophen-2-yl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate](/img/structure/B13388150.png)

